2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO3/c22-21(23,24)15-6-4-7-16(12-15)25-20(26)14-27-18-10-5-11-19(13-18)28-17-8-2-1-3-9-17/h1-13H,14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGOYGYFQNFJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-phenoxyphenol with 3-(trifluoromethyl)aniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyphenoxy derivatives, while substitution reactions can produce a variety of substituted acetamides.
Scientific Research Applications
2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy and trifluoromethyl groups play a crucial role in its activity, influencing its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations :
- Piperazine derivatives (e.g., Compound 14) prioritize anticonvulsant activity, likely due to their ability to modulate neurotransmitter systems .
- Chlorinated phenoxy groups (e.g., ) enhance agrochemical efficacy, possibly by disrupting plant cell membranes .
Physicochemical Properties
Trends :
Anticonvulsant Activity
Antitumor Activity
- Imidazole-acetamide hybrids () inhibited BGC823 gastric cancer cells by 63–66% at 100 μg, comparable to Sorafenib .
Biological Activity
2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound belonging to the class of acetamides, characterized by its unique trifluoromethyl and phenoxy substituents. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 360.33 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, making it a promising candidate for various applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.33 g/mol |
| Melting Point | Not available |
| Solubility | Not available |
The biological activity of this compound is hypothesized to involve several biochemical pathways:
- Electron Donor-Acceptor Complexes : The trifluoromethyl group can form electron donor-acceptor (EDA) complexes with arylthiolate anions, facilitating intramolecular single electron transfer (SET) reactions under visible light irradiation .
- Biochemical Pathways : It is suggested that trifluoromethylation of carbon-centered radical intermediates plays a significant role in its mechanism of action .
Biological Activities
Research indicates that compounds with similar structural features often exhibit significant biological properties, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although specific data on this compound is limited .
- Anti-inflammatory Properties : Investigations into related compounds have shown promise in anti-inflammatory applications, which may extend to this compound as well .
Case Studies and Research Findings
While comprehensive studies specifically targeting this compound are scarce, related compounds have provided insights into potential applications:
- Anthelmintic Activity : A study on similar acetamide derivatives demonstrated significant anthelmintic effects against Indian adult earthworms (Pheretima posthuma), suggesting that derivatives of this class may possess similar properties .
- Pharmaceutical Applications : Research into trifluoromethyl-containing compounds has indicated potential as pharmaceutical agents, particularly in drug development due to their ability to interact with biological targets effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
